An In-depth Technical Guide to 5-Bromo-2-butoxybenzaldehyde
An In-depth Technical Guide to 5-Bromo-2-butoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2-butoxybenzaldehyde, a halogenated aromatic aldehyde of increasing interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol grounded in the Williamson ether synthesis, detailed spectroscopic analysis, and its emerging applications in the field of drug discovery.
Chemical Identity and Physicochemical Properties
5-Bromo-2-butoxybenzaldehyde is a substituted aromatic aldehyde. The presence of a bromine atom, a butoxy group, and an aldehyde functional group on the benzene ring imparts a unique combination of reactivity and physical characteristics, making it a valuable intermediate in organic synthesis.
The definitive identifier for this compound is its CAS Number: 515148-88-6 .[1][2]
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 515148-88-6 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2] |
| Molecular Weight | 257.12 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis of 5-Bromo-2-butoxybenzaldehyde via Williamson Ether Synthesis
The most established and efficient method for the preparation of 5-Bromo-2-butoxybenzaldehyde is the Williamson ether synthesis. This reaction proceeds via an Sɴ2 mechanism, where the phenoxide ion of 5-bromo-2-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of a butyl halide.[3]
The causality behind this choice of synthesis lies in its reliability, high yield, and the ready availability of the starting materials. The deprotonation of the phenol is a critical step, as it significantly enhances the nucleophilicity of the oxygen atom, facilitating the displacement of the halide leaving group.[3]
Reaction Scheme
Caption: General scheme of the Williamson ether synthesis for 5-Bromo-2-butoxybenzaldehyde.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, with clear checkpoints for reaction completion and product purity.
Materials:
-
5-bromo-2-hydroxybenzaldehyde
-
1-bromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde in DMF, add anhydrous potassium carbonate. The carbonate acts as a base to deprotonate the hydroxyl group, forming the phenoxide in situ.
-
Reagent Addition: Add 1-bromobutane to the reaction mixture.
-
Reaction Conditions: Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of the synthesized 5-Bromo-2-butoxybenzaldehyde. The expected spectral data are based on the analysis of its precursors and structurally similar compounds.[4][5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.9 ppm), the aromatic protons (doublets and a doublet of doublets, ~7.0-7.8 ppm), and the butoxy group protons, including a triplet for the terminal methyl group (~1.0 ppm).
¹³C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon at around 190 ppm, along with signals for the aromatic carbons and the carbons of the butoxy group.
Infrared (IR) Spectroscopy
The IR spectrum will provide evidence for the key functional groups. A strong absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde. Other significant peaks will include those for the C-O-C stretch of the ether and the C-H stretches of the aromatic ring and the alkyl chain.[4][6]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern is expected to involve the loss of the butoxy group and other characteristic cleavages.[5][9]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR | Aldehyde proton (~9.9 ppm), Aromatic protons (~7.0-7.8 ppm), Butoxy protons (~1.0-4.1 ppm) |
| ¹³C NMR | Aldehyde carbonyl (~190 ppm), Aromatic carbons (~115-160 ppm), Butoxy carbons (~14-69 ppm) |
| IR (cm⁻¹) | ~1680-1700 (C=O, aldehyde), ~1250 (C-O, ether), ~2950 (C-H, alkyl), ~3050 (C-H, aromatic) |
| MS (m/z) | Molecular ion peak and [M+2]⁺ peak, fragmentation corresponding to loss of butoxy group |
Applications in Drug Development and Medicinal Chemistry
Substituted benzaldehydes are a cornerstone in the synthesis of a wide array of pharmaceutical compounds.[10] The unique substitution pattern of 5-Bromo-2-butoxybenzaldehyde makes it a promising scaffold for the development of novel therapeutic agents.
While specific applications of this exact molecule are emerging, its structural motifs are present in compounds with known biological activity. For instance, related bromo-hydroxybenzaldehyde derivatives are utilized as intermediates in the synthesis of inhibitors for targets such as phosphodiesterase-4 (PDE4) and B-cell lymphoma-extra large (BCL-XL), which are implicated in inflammatory diseases and cancer, respectively.
The presence of the butoxy group can enhance the lipophilicity of potential drug candidates, which may improve their pharmacokinetic properties, such as membrane permeability and bioavailability. The bromine atom provides a site for further synthetic modifications, such as cross-coupling reactions, allowing for the construction of more complex and diverse molecular architectures.
Potential Signaling Pathway Interactions
The exploration of structurally related benzaldehyde derivatives as enzyme inhibitors suggests that 5-Bromo-2-butoxybenzaldehyde could serve as a precursor for molecules targeting various signaling pathways. For example, its derivatives could potentially be designed to interact with enzymes involved in cell proliferation, inflammation, or neurodegenerative diseases.
Caption: Logical workflow from 5-Bromo-2-butoxybenzaldehyde to a potential biological target.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-2-butoxybenzaldehyde. Based on the safety data for structurally similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-butoxybenzaldehyde is a versatile synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its straightforward preparation via the Williamson ether synthesis, coupled with its unique structural features, makes it an attractive building block for the development of novel compounds with potential therapeutic applications. This guide provides a solid foundation of its synthesis, characterization, and potential utility, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
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